Cas no 2680825-31-2 (benzyl N-(6-bromopyridin-3-yl)methylcarbamate)

Benzyl N-(6-bromopyridin-3-yl)methylcarbamate is a brominated pyridine derivative featuring a carbamate functional group, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The presence of both a bromine substituent and a benzyl-protected carbamate moiety enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating the construction of complex heterocyclic frameworks. Its stable yet modifiable structure allows for selective functionalization, making it useful in medicinal chemistry for the development of bioactive compounds. The compound’s high purity and well-defined reactivity profile ensure consistent performance in synthetic workflows.
benzyl N-(6-bromopyridin-3-yl)methylcarbamate structure
2680825-31-2 structure
Product Name:benzyl N-(6-bromopyridin-3-yl)methylcarbamate
CAS No:2680825-31-2
MF:C14H13BrN2O2
MW:321.169222593308
CID:5635430
PubChem ID:165925021
Update Time:2025-10-20

benzyl N-(6-bromopyridin-3-yl)methylcarbamate Chemical and Physical Properties

Names and Identifiers

    • EN300-28293997
    • benzyl N-[(6-bromopyridin-3-yl)methyl]carbamate
    • 2680825-31-2
    • benzyl N-(6-bromopyridin-3-yl)methylcarbamate
    • Inchi: 1S/C14H13BrN2O2/c15-13-7-6-12(8-16-13)9-17-14(18)19-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,17,18)
    • InChI Key: QUKQVXDDQDCVJI-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C=N1)CNC(=O)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 320.01604g/mol
  • Monoisotopic Mass: 320.01604g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 283
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 51.2Ų

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Additional information on benzyl N-(6-bromopyridin-3-yl)methylcarbamate

Comprehensive Overview of Benzyl N-(6-Bromopyridin-3-yl)methylcarbamate (CAS No. 2680825-31-2)

Benzyl N-(6-Bromopyridin-3-yl)methylcarbamate (CAS No. 2680825-31-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique bromopyridine and carbamate functional groups, serves as a versatile intermediate in the synthesis of bioactive molecules. Its molecular structure, combining a benzyl group with a 6-bromopyridin-3-yl moiety, makes it particularly valuable for designing targeted therapies and advanced materials. Researchers are increasingly exploring its potential in drug discovery, especially in the development of kinase inhibitors and antimicrobial agents.

The growing interest in Benzyl N-(6-Bromopyridin-3-yl)methylcarbamate aligns with broader trends in precision medicine and sustainable agriculture. As the demand for small-molecule therapeutics rises, this compound's role in facilitating structure-activity relationship (SAR) studies has become indispensable. Its bromine substituent offers a reactive site for further functionalization, enabling the creation of diverse derivatives with tailored properties. This adaptability is crucial for addressing challenges such as drug resistance and crop protection, topics frequently searched by professionals in the field.

From a synthetic chemistry perspective, CAS No. 2680825-31-2 exemplifies the importance of heterocyclic compounds in modern science. The pyridine ring system, a common motif in FDA-approved drugs, contributes to the compound's stability and bioavailability. Recent publications highlight its utility in cross-coupling reactions, a hot topic in green chemistry circles. These reactions, often catalyzed by palladium or nickel complexes, are pivotal for constructing complex molecular architectures with minimal environmental impact—a key concern for today's researchers.

Analytical characterization of Benzyl N-(6-Bromopyridin-3-yl)methylcarbamate typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods ensure the compound meets rigorous quality standards for research applications. The carbamate linkage within its structure has also sparked interest in prodrug design, as this group can enhance membrane permeability or provide controlled release of active pharmaceutical ingredients (APIs)—a frequent search query among formulation scientists.

In material science, derivatives of 2680825-31-2 have shown promise in organic electronics due to their electron-deficient pyridine core. This aligns with industry demands for high-performance semiconductors used in OLED displays and photovoltaic devices. The compound's benzyl-protecting group offers additional advantages in stepwise syntheses, allowing selective deprotection under mild conditions—a feature highly valued in combinatorial chemistry workflows.

Regulatory considerations for handling Benzyl N-(6-Bromopyridin-3-yl)methylcarbamate emphasize standard laboratory safety protocols without requiring special permits. This accessibility makes it attractive for academic and industrial researchers investigating structure-based drug design or catalysis. As computational methods like molecular docking become more prevalent, the compound's well-defined crystallographic parameters facilitate accurate in silico modeling—another trending search term in pharmaceutical R&D.

The commercial availability of CAS No. 2680825-31-2 through specialty chemical suppliers has expanded its applications in high-throughput screening platforms. Its compatibility with automated synthesis equipment addresses the growing need for accelerated chemical discovery in both academia and industry. Furthermore, the compound's stability under various storage conditions makes it practical for international collaboration projects—a critical aspect of modern open science initiatives.

Looking ahead, Benzyl N-(6-Bromopyridin-3-yl)methylcarbamate is poised to play a pivotal role in emerging areas like proteolysis-targeting chimeras (PROTACs) and click chemistry applications. Its structural features enable precise modifications that align with the principles of atomic economy and step efficiency—central themes in contemporary synthetic methodology development. As research continues to uncover new applications, this compound remains at the forefront of medicinal chemistry innovation.

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